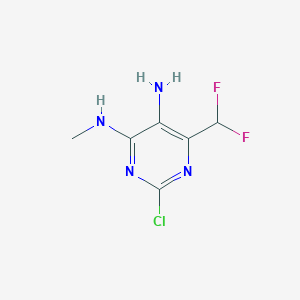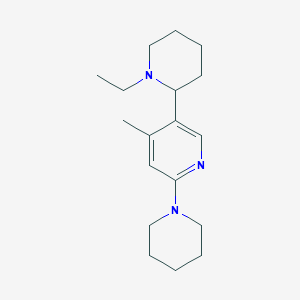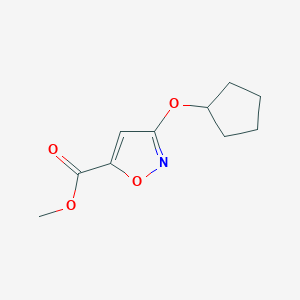
2-(2,5-Dichlorobenzofuran-3-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dichlorobenzofuran-3-yl)acetic acid is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzofuran ring and an acetic acid moiety at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorobenzofuran-3-yl)acetic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors. For instance, 2,5-dichlorophenol can undergo a cyclization reaction with ethyl acetoacetate in the presence of a base to form 2,5-dichlorobenzofuran.
Introduction of the Acetic Acid Moiety: The benzofuran derivative can then be subjected to a Friedel-Crafts acylation reaction using chloroacetic acid and a Lewis acid catalyst such as aluminum chloride to introduce the acetic acid moiety at the 3 position.
Industrial Production Methods: Industrial production of 2-(2,5-Dichlorobenzofuran-3-yl)acetic acid may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the benzofuran ring or the acetic acid moiety, leading to the formation of alcohols or alkanes.
Substitution: The chlorine atoms on the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
2-(2,5-Dichlorobenzofuran-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorobenzofuran-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzofuran ring and the acetic acid moiety allows for interactions with various biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
2-(2,4-Dichlorobenzofuran-3-yl)acetic acid: Similar structure but with chlorine atoms at different positions.
2-(2,5-Dichlorobenzofuran-3-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-(2,5-Dichlorobenzofuran-3-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of acetic acid.
Uniqueness: 2-(2,5-Dichlorobenzofuran-3-yl)acetic acid is unique due to the specific positioning of chlorine atoms and the acetic acid moiety, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1420791-49-6 |
|---|---|
Molecular Formula |
C10H6Cl2O3 |
Molecular Weight |
245.06 g/mol |
IUPAC Name |
2-(2,5-dichloro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H6Cl2O3/c11-5-1-2-8-6(3-5)7(4-9(13)14)10(12)15-8/h1-3H,4H2,(H,13,14) |
InChI Key |
OQLVJVKTGPVYKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(O2)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B11796237.png)





![2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate](/img/structure/B11796273.png)
![4-(2-Chlorophenyl)-8-(methylthio)pyrimido[5,4-E]tetrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B11796282.png)

![1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796304.png)




